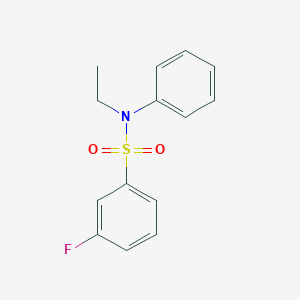
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide, also known as DFB, is a chemical compound that has shown potential in various scientific research applications. DFB is a sulfonamide derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in cancer cells and plays a role in tumor growth and survival. N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide binds to the active site of CA IX and inhibits its activity, leading to the inhibition of tumor growth. N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has also been shown to inhibit the activity of other carbonic anhydrases, including CA II and CA XII.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has been shown to inhibit the activity of other enzymes, including chymotrypsin and trypsin. N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and its potential as an anticancer and anti-inflammatory agent. However, N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide also has limitations, including its low solubility and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide, including the optimization of its synthesis method, the development of more soluble derivatives, and the investigation of its potential as a therapeutic agent for other diseases, including bacterial infections and autoimmune disorders. Further studies are also needed to investigate the safety and efficacy of N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide in animal models and humans.
In conclusion, N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide is a chemical compound that has shown potential in various scientific research applications, including as a potential anticancer and anti-inflammatory agent. N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to investigate the potential of N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide as a therapeutic agent for various diseases.
Synthesemethoden
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide can be synthesized through various methods, including the reaction of 2,4-difluoroaniline and 2,6-difluorobenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2,4-difluoronitrobenzene and 2,6-difluorobenzenesulfonamide in the presence of a reducing agent. These methods have been studied and optimized for the synthesis of N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has shown potential in various scientific research applications, including as a potential anticancer agent. Studies have shown that N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
Produktname |
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide |
|---|---|
Molekularformel |
C12H7F4NO2S |
Molekulargewicht |
305.25 g/mol |
IUPAC-Name |
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C12H7F4NO2S/c13-7-4-5-11(10(16)6-7)17-20(18,19)12-8(14)2-1-3-9(12)15/h1-6,17H |
InChI-Schlüssel |
WEBSYKDDTADLKJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=C(C=C(C=C2)F)F)F |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=C(C=C(C=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B263522.png)
![2-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263525.png)
![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)

![N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263535.png)
